Cyp121A1-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyp121A1-IN-1 is a potent inhibitor of the enzyme Cytochrome P450 121A1 (CYP121A1), which is found in Mycobacterium tuberculosis. This compound has shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment. By inhibiting CYP121A1, this compound disrupts the production of mycocyclosin, a molecule essential for the survival of the bacteria .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyp121A1-IN-1 involves several steps, starting from commercially available precursors. The key steps typically include:

Formation of the core structure: This involves the cyclization of a suitable precursor to form the core heterocyclic structure.

Functionalization: Introduction of functional groups necessary for the inhibitory activity. This may involve halogenation, alkylation, or acylation reactions.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

化学反应分析

Cyclodipeptide Oxidative Coupling

CYP121A1 catalyzes the stereospecific C-C coupling of cyclo-L-Tyr-L-Tyr (cYY) to form mycocyclosin through a peroxidase-like mechanism . Key steps:

-

Substrate binding : cYY docks in a hydrophobic pocket with hydrogen bonds to Ser237, Gln385, and Arg386 .

-

Radical formation : Heme-mediated oxidation generates tyrosyl radicals on cYY .

-

C-C bond formation : Intramolecular coupling between C3 atoms of tyrosine residues .

Reaction Parameters

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Turnover rate | 3.8 nmol·min⁻¹·nmol⁻¹ | HPLC-MS | |

| KM (cYY) | 32 ± 5 μM | UV-Vis | |

| Optimal pH | 7.4-8.2 | Functional assay |

Demethylation Reactions

CYP121A1 demonstrates O-demethylase activity on modified cyclodipeptides:

Substrate : cyclo(L-Tyr-L-Phe-4-OMe)

Products :

Inhibitor Interactions

While "Cyp121A1-IN-1" remains uncharacterized in literature, structural studies reveal:

Azole Antifungals

| Compound | Binding Mode | IC50 | Effect |

|---|---|---|---|

| Ketoconazole | Type II (Fe-N coordination) | 0.8 μM | Disrupts dimer stability |

| Fluconazole | Novel π-stacking with Phe168 | 12 μM | Induces active site contraction |

Structural Determinants of Inhibition

Critical Reaction Features

科学研究应用

Cyp121A1-IN-1 has several applications in scientific research:

Chemistry: Used as a tool to study the function and inhibition of CYP121A1, providing insights into enzyme mechanisms and potential drug targets.

Biology: Helps in understanding the role of CYP121A1 in Mycobacterium tuberculosis and its impact on bacterial survival and pathogenicity.

Medicine: Potential therapeutic agent for tuberculosis, especially in strains resistant to conventional treatments.

Industry: Could be used in the development of new antibiotics and in the study of drug resistance mechanisms.

作用机制

Cyp121A1-IN-1 exerts its effects by binding to the active site of CYP121A1, inhibiting its enzymatic activity. This prevents the conversion of cyclo (l-tyrosyl-l-tyrosyl) to mycocyclosin, a crucial step in the biosynthesis of mycocyclosin. The inhibition of this pathway disrupts the bacterial cell’s ability to produce essential molecules, leading to its death .

相似化合物的比较

Cyp121A1-IN-1 can be compared with other CYP121A1 inhibitors, such as:

Azole-based inhibitors: These compounds also target CYP121A1 but may have different binding affinities and specificities.

Non-azole inhibitors: Compounds like fluoroquinolones that inhibit CYP121A1 through different mechanisms.

Uniqueness

This compound is unique due to its high potency and specificity for CYP121A1, making it a valuable tool for studying this enzyme and developing new tuberculosis treatments.

List of Similar Compounds

Azole-based inhibitors: Ketoconazole, fluconazole.

Non-azole inhibitors: Ciprofloxacin, moxifloxacin.

生物活性

CYP121A1, a cytochrome P450 enzyme found in Mycobacterium tuberculosis (Mtb), plays a crucial role in the biosynthesis of mycocyclosin from the dipeptide cyclo-L-Tyr-L-Tyr (cYY). The compound Cyp121A1-IN-1 is an inhibitor targeting this enzyme, and understanding its biological activity is essential for developing new therapeutic strategies against tuberculosis. This article summarizes the current knowledge regarding the biological activity of this compound, drawing on diverse research findings.

Overview of CYP121A1 Function

CYP121A1 is unique among cytochrome P450 enzymes due to its ability to catalyze multiple reactions, including C-C coupling, hydroxylation, and demethylation. It is essential for Mtb viability, as evidenced by studies showing that deletion of the corresponding gene results in nonviable bacteria . The enzyme's primary substrate, cYY, undergoes oxidative coupling to produce mycocyclosin, which is believed to play a role in Mtb's survival and pathogenicity .

This compound acts by inhibiting the enzymatic activity of CYP121A1. Research indicates that it competes with cYY for binding to the active site, thereby blocking the formation of mycocyclosin. The binding mechanism involves critical interactions with specific amino acids within the active site, which are essential for substrate recognition and catalysis.

Key Findings on Inhibition

- Binding Affinity : Studies have shown that this compound exhibits a binding affinity comparable to cYY, indicating its potential as a competitive inhibitor. For example, derivatives designed as cYY mimics displayed promising antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL .

- Structural Analysis : Structural studies using X-ray crystallography have revealed how this compound interacts with the enzyme. The inhibitor's binding mode was characterized by distinct van der Waals contacts with critical residues such as Met-62 and Trp-182 .

1. Inhibition Studies

In a comparative study involving wild-type CYP121A1 and its mutants, it was observed that mutations disrupting dimerization significantly decreased catalytic activity (approximately 75% reduction) compared to the wild type. This suggests that maintaining dimeric forms of CYP121A1 is crucial for its function and that inhibitors like this compound could effectively target these interactions .

2. 19F-NMR Spectroscopy

Recent applications of 19F-NMR spectroscopy have provided insights into the substrate specificity and conformational changes in CYP121A1 upon inhibitor binding. These studies demonstrated that this compound alters the dynamics of the FG loop within CYP121A1, which is known to be involved in ligand binding .

Comparative Activity Table

| Compound | Minimum Inhibitory Concentration (MIC) | Binding Affinity (Kd) | Mechanism of Action |

|---|---|---|---|

| This compound | 6.25 μg/mL | ~12.28 μM | Competitive inhibition of cYY binding |

| Fluconazole | Variable | N/A | Direct interaction with heme |

| cYY | N/A | ~12.28 μM | Substrate for CYP121A1 |

属性

分子式 |

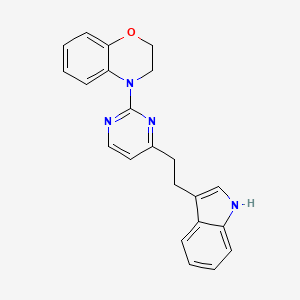

C22H20N4O |

|---|---|

分子量 |

356.4 g/mol |

IUPAC 名称 |

4-[4-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-yl]-2,3-dihydro-1,4-benzoxazine |

InChI |

InChI=1S/C22H20N4O/c1-2-6-19-18(5-1)16(15-24-19)9-10-17-11-12-23-22(25-17)26-13-14-27-21-8-4-3-7-20(21)26/h1-8,11-12,15,24H,9-10,13-14H2 |

InChI 键 |

IDUIVCFNXSKLPB-UHFFFAOYSA-N |

规范 SMILES |

C1COC2=CC=CC=C2N1C3=NC=CC(=N3)CCC4=CNC5=CC=CC=C54 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。